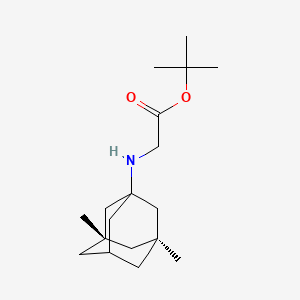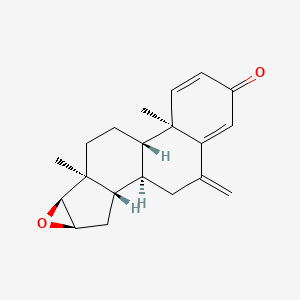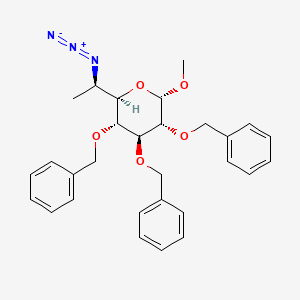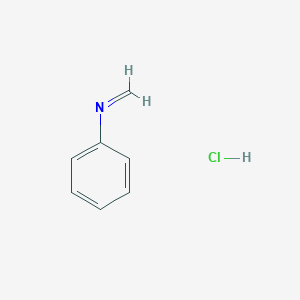
N-Methyleneaniline Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyleneaniline Hydrochloride is an organic compound with the chemical formula C₇H₉N·HCl. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methyl group. This compound is typically found as a colorless to yellow liquid and is known for its weak ammonia-like odor. It is used in various industrial applications, including as an intermediate in the synthesis of dyes, agrochemicals, and other organic products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Methyleneaniline Hydrochloride can be synthesized through several methods. One common method involves the methylation of aniline using methanol in the presence of a catalyst. Cyclometalated ruthenium complexes have been shown to effectively catalyze this reaction under mild conditions (60°C) with sodium hydroxide as a base . Another method involves the reduction of nitroarenes followed by methylation .
Industrial Production Methods
In industrial settings, this compound is produced through the catalytic hydrogenation of nitrobenzene followed by methylation. This process is typically carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyleneaniline Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylbenzoquinone imine.
Reduction: It can be reduced to form N-methylaniline.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Major Products Formed
Oxidation: N-methylbenzoquinone imine.
Reduction: N-methylaniline.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
N-Methyleneaniline Hydrochloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Methyleneaniline Hydrochloride involves its ability to undergo methylation reactions. The compound acts as a methylating agent, transferring its methyl group to other molecules. This process is facilitated by the presence of catalysts, such as cyclometalated ruthenium complexes, which lower the activation energy required for the reaction . The molecular targets and pathways involved include the formation of reactive intermediates, such as methoxy groups or dimethyl ether, which then react with aniline to form N-methylated products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aniline: The parent compound of N-Methyleneaniline Hydrochloride, where the nitrogen is not methylated.
Dimethylaniline: A compound where the nitrogen is substituted with two methyl groups.
Toluidines: Compounds where the aniline ring is substituted with a methyl group at different positions.
Uniqueness
This compound is unique due to its specific methylation pattern, which imparts distinct chemical properties and reactivity compared to its analogs. Its ability to act as a methylating agent and its applications in various fields, including organic synthesis and pharmaceuticals, highlight its versatility and importance .
Eigenschaften
Molekularformel |
C7H8ClN |
|---|---|
Molekulargewicht |
141.60 g/mol |
IUPAC-Name |
N-phenylmethanimine;hydrochloride |
InChI |
InChI=1S/C7H7N.ClH/c1-8-7-5-3-2-4-6-7;/h2-6H,1H2;1H |
InChI-Schlüssel |
QETIRTRTMTXUDW-UHFFFAOYSA-N |
Kanonische SMILES |
C=NC1=CC=CC=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


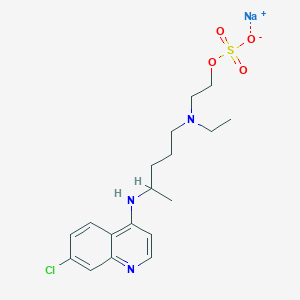
![6,9-Bis[(2-hydroxyethyl)amino]benz[g]isoquinoline-5,10-dione](/img/structure/B13846202.png)
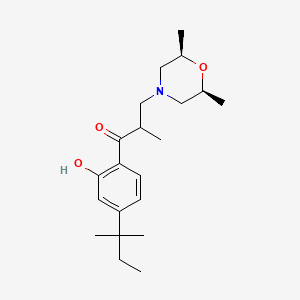

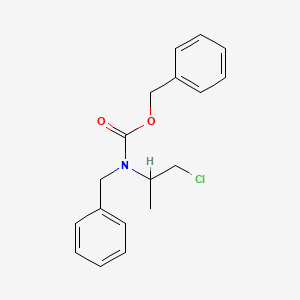

![[2-(4-Methoxyphenyl)pyrimidin-4-yl]methanol](/img/structure/B13846245.png)
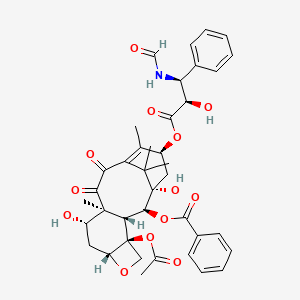
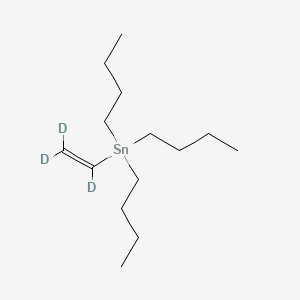
![1-(3-Cyanophenyl)-3-[6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]urea](/img/structure/B13846253.png)
![N-Boc-L-2-amino-3-[thiomethyl-1-(1-oxyl-2,2,5,5-tetramethyl-3-pyrrolin-3-yl)]propanoic Acid Methyl Ester](/img/structure/B13846260.png)
